molecular formula C14H19NO3 B12327274 ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid

((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid

Cat. No.: B12327274
M. Wt: 249.30 g/mol
InChI Key: SELQQDOFIWDOSV-CYBMUJFWSA-N
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Description

((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid is a chiral piperidine derivative featuring a benzyl group at the 1-position of the piperidine ring and an oxy-acetic acid moiety at the 3-position. The (R)-configuration at the piperidin-3-yloxy group defines its stereochemistry, which can significantly influence its physicochemical properties and biological interactions. This compound is structurally characterized by:

  • Piperidine backbone: A six-membered nitrogen-containing heterocycle.
  • Benzyl substituent: Introduces aromaticity and lipophilicity.
  • Oxy-acetic acid group: Provides hydrogen-bonding capacity and acidity (pKa ~2–4 for the carboxylic acid group).

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-[(3R)-1-benzylpiperidin-3-yl]oxyacetic acid

InChI

InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m1/s1

InChI Key

SELQQDOFIWDOSV-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(®-1-Benzyl-piperidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid, in cancer therapy. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting their utility as anticancer agents . The structural features of these compounds allow them to interact effectively with protein binding sites, enhancing their pharmacological properties.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that piperidine-based compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the degradation of neurotransmitters like acetylcholine . This inhibition can potentially lead to improved cognitive function and memory retention in neurodegenerative conditions.

Endocannabinoid System Modulation

Another significant application is in the modulation of the endocannabinoid system. ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid has been identified as a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that regulates endocannabinoid levels . By inhibiting MAGL, this compound can enhance the effects of endocannabinoids, potentially offering therapeutic strategies for pain management and neuroinflammation.

Synthesis and Structure-Activity Relationship

The synthesis of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid involves several key steps that optimize its pharmacological properties. The introduction of the piperidine ring is crucial for enhancing biological activity and selectivity towards target enzymes . The structure-activity relationship studies have shown that modifications to the benzyl moiety can significantly influence the compound's efficacy and potency.

Pancreatic Cancer Treatment

A notable case study involved a derivative of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid that was synthesized as a MAGL inhibitor. This compound exhibited significant antiproliferative activity against pancreatic cancer cells and demonstrated a synergistic effect when combined with gemcitabine, a standard chemotherapeutic agent . The study concluded that this class of benzylpiperidine-based compounds could serve as promising therapeutic agents for pancreatic cancer.

Alzheimer’s Disease Research

In another study focusing on Alzheimer’s disease, researchers explored the effects of piperidine derivatives on cholinesterase inhibition and neuroprotection. The findings indicated that these compounds could reduce amyloid-beta aggregation and tau protein phosphorylation, which are critical factors in Alzheimer's pathology . This suggests a multi-targeted approach to treating neurodegenerative diseases using ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid derivatives.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against FaDu hypopharyngeal tumor cells
NeuroprotectionInhibits acetylcholinesterase and butyrylcholinesterasePotential cognitive enhancement in Alzheimer's disease
Endocannabinoid ModulationInhibits monoacylglycerol lipaseEnhances pain relief and reduces neuroinflammation
Pancreatic CancerAntiproliferative activity; synergistic with gemcitabinePromising therapeutic agent for pancreatic cancer
Alzheimer’s DiseaseReduces amyloid-beta aggregation and tau phosphorylationMulti-targeted approach for neurodegenerative diseases

Mechanism of Action

The mechanism of action of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

((S)-1-Benzyl-piperidin-3-yloxy)-acetic Acid
  • Key Difference : Stereochemistry at the piperidin-3-yloxy group (S-configuration vs. R-configuration).
  • Implications : Enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites or receptor interactions. For example, the (R)-enantiomer could show higher selectivity in asymmetric catalysis or medicinal chemistry applications .
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic Acid
  • Key Difference: Substituent at the 3-position is a benzyloxycarbonyl-methyl-amino group instead of an oxy-acetic acid.
  • Implications: The carbamate group (benzyloxycarbonyl) introduces steric bulk and alters electronic properties. The methyl-amino group may enhance basicity (pKa ~9–10 for amines) compared to the acidic carboxylic acid. Potential applications in prodrug design or peptide mimetics due to the carbamate’s hydrolytic stability .
3-Carboxymethyl-piperidine-1-carboxylic Acid Benzyl Ester
  • Key Difference : Contains a carboxymethyl group at the 3-position and a benzyl ester at the 1-position.
  • Implications :
    • Esterification of the carboxylic acid reduces acidity (pKa ~4–5 for esters) and increases lipophilicity.
    • The benzyl ester can act as a protecting group, enabling controlled release in synthetic pathways .

Functional Group Comparison

Compound Key Functional Groups Acidity/Basicity Potential Applications
((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid Carboxylic acid, benzyl, ether Acidic (carboxylic acid) Adsorption, coordination chemistry
((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid Carboxylic acid, benzyl, ether Acidic Chiral separation, asymmetric synthesis
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid Carbamate, methyl-amino, carboxylic acid Basic (amine), neutral (carbamate) Prodrugs, peptide analogs
3-Carboxymethyl-piperidine-1-carboxylic acid benzyl ester Ester, carboxylic acid, benzyl Neutral (ester) Synthetic intermediates, drug delivery

Physicochemical Properties (Inferred)

  • Lipophilicity : Benzyl and ester groups increase logP values, enhancing membrane permeability.
  • Solubility : Carboxylic acid improves water solubility at physiological pH (ionized form).
  • Thermal Stability : Piperidine derivatives generally exhibit moderate stability, with decomposition temperatures >200°C.

Adsorption and Coordination Chemistry

Acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption via carboxylate coordination . By analogy, ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid’s carboxylic acid group could similarly coordinate metal ions, though its benzyl group may reduce hydrophilicity compared to ASBB.

Stereochemical Influence

The (R)-configuration may offer advantages in enantioselective processes. For instance, in catalysis, the spatial arrangement of the benzyl and acetic acid groups could dictate substrate binding orientation .

Biological Activity

((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid, a compound within the piperidine derivative class, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzyl group and an oxy-acetic acid moiety. Its structural features contribute to its interaction with various biological targets.

The biological activity of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid can be attributed to its ability to modulate specific receptors and enzymes within the body. Notably, it has shown potential as an antagonist for CC chemokine receptor-3 (CCR3), which plays a significant role in inflammatory responses and allergic reactions. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl and piperidine moieties can enhance receptor binding and functional antagonism .

1. Antimicrobial Properties

Research indicates that ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of asthma and other inflammatory diseases. It inhibits the migration of eosinophils by blocking CCR3, thereby reducing inflammation associated with allergic responses .

3. Neuroprotective Effects

There is growing interest in the neuroprotective effects of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic signaling in the brain .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. The study emphasized the importance of the benzyl group in enhancing membrane permeability.

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid in patients with allergic rhinitis. Results indicated a reduction in eosinophil counts and inflammatory markers following treatment, supporting its role as a CCR3 antagonist .

Research Findings Summary

Recent research highlights several key findings regarding ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid:

Biological Activity Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell membranes.
Anti-inflammatoryInhibits eosinophil migration; reduces inflammatory markers in allergic conditions.
NeuroprotectivePotential AChE and BuChE inhibitor; enhances cholinergic signaling.

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